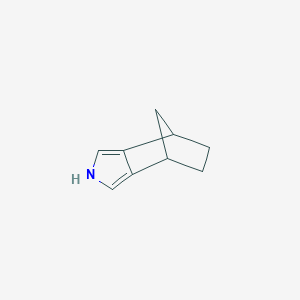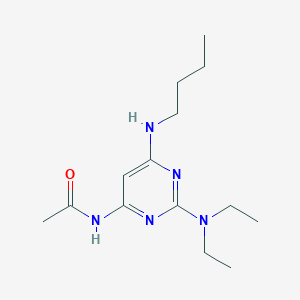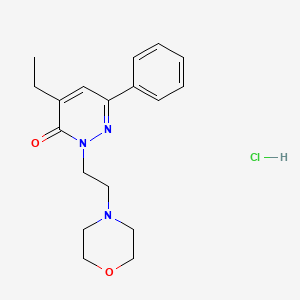
N-methyl-6-morpholinopyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-6-morpholinopyridazin-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-morpholinopyridazin-3-amine typically involves the N-methylation of 6-morpholinopyridazin-3-amine. One efficient method for N-methylation is the use of formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent under solvent-free ball milling conditions . This method is advantageous due to its high yield and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-6-morpholinopyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-6-morpholinopyridazin-3-one, while reduction may yield this compound derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
N-methyl-6-morpholinopyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-methyl-6-morpholinopyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-morpholinopyridazin-3-amine: This compound is similar but lacks the N-methyl group.
N-methyl-6-piperidinopyridazin-3-amine: This compound has a piperidine ring instead of a morpholine ring.
Uniqueness
N-methyl-6-morpholinopyridazin-3-amine is unique due to its specific structure, which combines a morpholine ring with a pyridazine ring and an N-methyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61472-02-4 |
|---|---|
Molekularformel |
C9H14N4O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
N-methyl-6-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H14N4O/c1-10-8-2-3-9(12-11-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3,(H,10,11) |
InChI-Schlüssel |
BXQYLEKFTGOWFL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NN=C(C=C1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


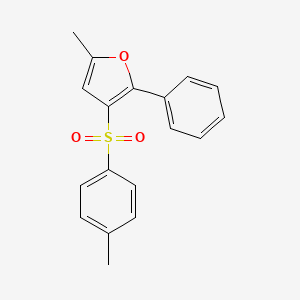
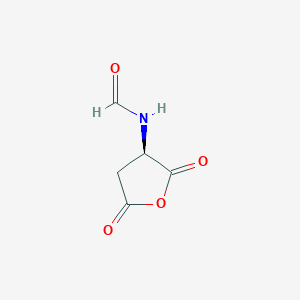


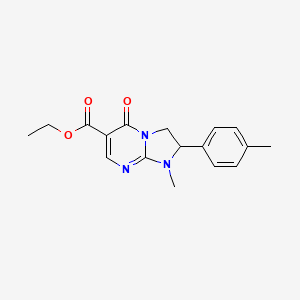
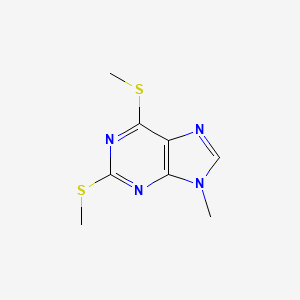
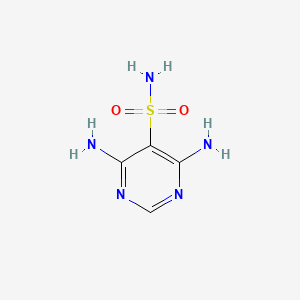
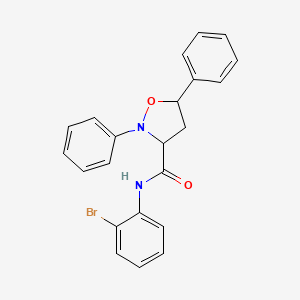
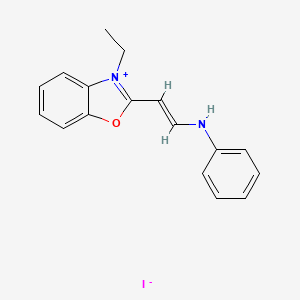
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)

